molecular formula C4H9OP B2966948 Vinyldimethylphosphine oxide CAS No. 2180-73-6

Vinyldimethylphosphine oxide

Cat. No.: B2966948
CAS No.: 2180-73-6
M. Wt: 104.089
InChI Key: UNJLMBCLDIKRCG-UHFFFAOYSA-N
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Description

Vinyldimethylphosphine oxide is a useful research compound. Its molecular formula is C4H9OP and its molecular weight is 104.089. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Reactions

Vinyldimethylphosphine oxide is instrumental in catalytic asymmetric reactions. The intramolecular Stetter reaction of vinylphosphine oxides and vinylphosphonates, facilitated by N-heterocyclic carbene catalysts, achieves high yields and enantioselectivities. This method allows for the efficient addition of acyl anion equivalents into vinylphosphine oxide or vinylphosphonate Michael acceptors, showcasing the compound's utility in synthesizing chiral molecules (Cullen & Rovis, 2008).

Synthesis of Substituted Vinylphosphine Oxides

The synthesis of substituted vinylphosphine oxides via olefin cross-metathesis represents another significant application. This method employs Grubbs and Hoveyda-type ruthenium catalysts to prepare substituted vinylphosphine oxides with excellent yield and olefin selectivity, without compromising the phosphorus chirality center. This approach provides straightforward access to functionalized chiral nonracemic (E)-alkenylphosphine oxides, which are valuable intermediates in organic synthesis (Demchuk et al., 2003).

Photoinitiated Polymerization

Acylphosphine oxides, including this compound derivatives, are highly efficient photoinitiators in UV-curable resins. They exhibit superior performance due to their rapid photolysis, enabling extensive polymerization rates and cure extents. This characteristic makes them particularly well-suited for applications in pigmented systems and protective coatings, where deep-through curing by simple sunlight exposure is desirable. The addition of trifunctional thiols can further enhance crosslinking polymerization rates, illustrating the compound's versatility in material science applications (Decker et al., 2001).

Stereoselective Synthesis and Catalysis

This compound also finds application in the stereoselective synthesis and catalysis, particularly in the development of vinylphosphonates and phosphine oxides. Silver-catalyzed phosphorylation of styrenes, for instance, offers an efficient and stereoselective route to these compounds, demonstrating the compound's utility in creating stereodefined phosphorus-containing molecules (Gui et al., 2015).

Mechanism of Action

Properties

IUPAC Name

1-dimethylphosphorylethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9OP/c1-4-6(2,3)5/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJLMBCLDIKRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2180-73-6
Record name (dimethylphosphoryl)ethene
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